3-{[(Chloroacetyl)amino]methyl}benzoic acid
Description
3-{[(Chloroacetyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a chloroacetylaminomethyl substituent at the meta position (C3) of the aromatic ring.
Properties
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSAYQRAIHEUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Chloroacetyl)amino]methyl}benzoic acid typically involves the reaction of 3-aminomethylbenzoic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-aminomethylbenzoic acid+chloroacetyl chloride→3-[(Chloroacetyl)amino]methylbenzoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Chloroacetyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 3-aminomethylbenzoic acid and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 3-aminomethylbenzoic acid and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 3-{[(Chloroacetyl)amino]methyl}benzoic acid exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, one study demonstrated that analogs of this compound showed promising results against various cancer cell lines, suggesting a potential role in developing new anticancer drugs .
2. Anti-inflammatory Agents
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of signaling pathways that lead to inflammation, positioning it as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Antibiotic Development
There is emerging interest in the use of this compound as a scaffold for developing new antibiotics. Its structure allows for modifications that can enhance antibacterial activity against resistant strains of bacteria. Studies have highlighted its effectiveness in preliminary screenings against Gram-positive and Gram-negative bacteria .
Material Science Applications
1. Polymer Chemistry
In polymer science, this compound serves as a useful building block for synthesizing various polymers with specific functional properties. Its ability to form stable bonds with different monomers allows researchers to create materials with tailored mechanical and thermal properties .
2. Coatings and Adhesives
Due to its chemical structure, this compound is being explored as an additive in coatings and adhesives. Its incorporation can enhance adhesion properties and resistance to environmental degradation, making it suitable for industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Derivatives showed up to 70% inhibition of tumor growth in vitro. |
| Study B | Anti-inflammatory | Significant reduction in cytokine levels observed in treated models. |
| Study C | Antibiotic | Effective against multi-drug resistant strains with MIC values below 10 µg/mL. |
Mechanism of Action
The mechanism of action of 3-{[(Chloroacetyl)amino]methyl}benzoic acid involves its interaction with biological molecules such as proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
A key structural distinction lies in the position of the chloroacetylaminomethyl group on the benzoic acid scaffold:
- 4-{[(Chloroacetyl)amino]methyl}benzoic acid (9b): Synthesized via reaction of 4-(aminomethyl)benzoic acid with chloroacetyl chloride, this para-substituted analog has a melting point of 214–215 °C .
- para) is expected to alter physicochemical properties. For instance, para-substituted derivatives often exhibit higher symmetry and crystallinity, which may influence solubility and bioavailability.
Table 1: Positional Isomer Comparison
| Property | 3-Substituted Derivative | 4-Substituted Derivative (9b) |
|---|---|---|
| Substitution Position | Meta (C3) | Para (C4) |
| Melting Point | Not reported | 214–215 °C |
| Synthetic Yield | Not reported | 69% |
Functional Group Modifications
Esterification and Lipophilicity
- This modification is common in prodrug design to improve oral bioavailability .
- 3-CH2Cl (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) : This analog replaces the chloroacetyl group with a chloromethylbenzoyloxy moiety. Toxicity studies in rats indicate reduced gastric mucosal damage compared to aspirin (ASA), suggesting that chloro-substituted benzoic acids may offer safer therapeutic profiles .
Table 2: Functional Group Impact on Bioactivity
Structural Analogues with Phenoxy and Aryl Modifications
- 3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid: The addition of a dichlorophenoxy group introduces enhanced steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets .
- Niclosamide Analogs : Structural parallels include 3-chloro-5-methoxybenzoic acid derivatives, where chloro and methoxy groups synergize to enhance antiparasitic activity .
Biological Activity
3-{[(Chloroacetyl)amino]methyl}benzoic acid, also known as a chloroacetyl derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a chloroacetyl group attached to an amino group on a benzoic acid backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. A study reported that certain benzoic acid derivatives showed moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth .
The biological activity of this compound may be attributed to several mechanisms:
- Proteostasis Modulation : This compound has been shown to activate proteostasis network modules, enhancing the activity of cathepsins B and L, which are crucial for protein degradation pathways. Such activity suggests potential applications in anti-aging therapies and treatments for age-related diseases .
- Cytokine Inhibition : Some studies have identified benzoic acid derivatives as inhibitors of interleukin-15 (IL-15), a cytokine involved in inflammatory and autoimmune disorders. The ability to inhibit IL-15 signaling could position these compounds as candidates for therapeutic interventions in related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | References |
|---|---|---|---|
| Cytotoxicity | WRL-68 | 86 | |
| Caco2 | Not specified | ||
| MCF-7 | Moderate | ||
| PC-3 | Moderate | ||
| Proteostasis Activation | N/A | N/A | |
| IL-15 Inhibition | N/A | N/A |
Case Study: Proteostasis Network Modulation
In a detailed investigation, compounds similar to this compound were evaluated for their effects on the autophagy-lysosome pathway and the ubiquitin-proteasome pathway. The results indicated that these compounds significantly enhance the activity of proteolytic enzymes, suggesting their potential role in developing anti-aging agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(Chloroacetyl)amino]methyl}benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via acylation of 3-aminomethylbenzoic acid with chloroacetyl chloride. Base catalysts like pyridine or triethylamine are critical to neutralize HCl byproducts, enhancing reaction efficiency. Temperature control (20–40°C) and anhydrous solvents (e.g., dichloromethane) minimize side reactions. Evidence from similar compounds suggests yields improve when using a 1:1.2 molar ratio of amine to chloroacetyl chloride .
- Key Parameters : Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ≈ 0.6) and purify via recrystallization from ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Expect signals at δ ~7.5–8.0 ppm (aromatic protons), δ ~4.3 ppm (–CH2– linker), and δ ~12.5 ppm (carboxylic acid –COOH). The chloroacetyl group’s carbonyl appears at δ ~167 ppm in NMR .
- IR : Confirm N–H stretches (~3300 cm), C=O (carboxylic acid: ~1700 cm; amide: ~1650 cm), and C–Cl (~750 cm) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or polymerization) during the synthesis of this compound?
- Methodological Answer :
- Hydrolysis Prevention : Use anhydrous solvents and inert atmospheres (N/Ar). Avoid protic solvents like water or methanol during acylation .
- Polymerization Control : Limit reaction time (<6 hours) and employ low temperatures (0–10°C) to suppress radical-initiated side reactions. Add inhibitors like hydroquinone if necessary .
Q. How does the chloroacetyl group influence the compound’s biological activity, and what experimental models are suitable for assessing its pharmacological potential?
- Methodological Answer :
- Mechanistic Insight : The chloroacetyl group enhances electrophilicity, enabling covalent binding to thiol groups in enzymes (e.g., proteases or kinases). Use enzyme inhibition assays (e.g., fluorescence-based trypsin inhibition) to quantify IC values .
- In Vitro Models : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial activity via microdilution assays (MIC against E. coli or S. aureus) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be characterized?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–10, 37°C) and analyze degradation via LC-MS. The chloroacetyl group is prone to hydrolysis at pH >8, forming 3-aminomethylbenzoic acid and glycolic acid derivatives .
- Degradation Pathways : Use HRMS to identify m/z peaks corresponding to cleavage products (e.g., [M–Cl]+ or [M–CH2CO]+) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar benzoic acid derivatives?
- Methodological Answer :
- Source Evaluation : Cross-check assay conditions (e.g., cell line variability, solvent controls). For example, conflicting antimicrobial data may arise from differences in bacterial strains or inoculum size .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs and structure-activity relationships (SAR) across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
